molecular formula C17H19FN4O2 B2401771 N-(4-fluorobenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide CAS No. 2034484-86-9

N-(4-fluorobenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide

Cat. No.: B2401771
CAS No.: 2034484-86-9
M. Wt: 330.363
InChI Key: QGBRMPNTYQUYPJ-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazine moiety, and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrazine Moiety: The pyrazine group is introduced via a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the piperidine intermediate.

    Attachment of the Fluorobenzyl Group: The final step involves the coupling of the fluorobenzyl group to the piperidine-pyrazine intermediate, typically through a reductive amination reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-fluorobenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide
  • N-(4-methylbenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide
  • N-(4-bromobenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide

Uniqueness

N-(4-fluorobenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide is unique due to the presence of the fluorobenzyl group, which can influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-pyrazin-2-yloxypiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c18-14-5-3-13(4-6-14)10-21-17(23)22-9-1-2-15(12-22)24-16-11-19-7-8-20-16/h3-8,11,15H,1-2,9-10,12H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBRMPNTYQUYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)F)OC3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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